Cas no 2248214-83-5 ((2S)-2-Methyl-3-phenylpentan-1-ol)

(2S)-2-Methyl-3-phenylpentan-1-ol is a chiral secondary alcohol with a phenyl substituent, offering distinct stereochemical and structural properties for synthetic and pharmaceutical applications. Its defined (2S) configuration ensures enantioselectivity in asymmetric synthesis, making it valuable for producing optically active intermediates. The phenyl group enhances lipophilicity, potentially improving binding affinity in biologically active compounds. The branched alkyl chain contributes to steric hindrance, influencing reactivity in catalytic processes. This compound is suitable for use in fine chemical synthesis, medicinal chemistry research, and as a building block for chiral ligands or catalysts. High purity grades are available to meet rigorous laboratory and industrial requirements.
(2S)-2-Methyl-3-phenylpentan-1-ol structure
2248214-83-5 structure
Product name:(2S)-2-Methyl-3-phenylpentan-1-ol
CAS No:2248214-83-5
MF:C12H18O
Molecular Weight:178.270723819733
CID:6386821
PubChem ID:137937777

(2S)-2-Methyl-3-phenylpentan-1-ol 化学的及び物理的性質

名前と識別子

    • EN300-6507403
    • 2248214-83-5
    • (2S)-2-Methyl-3-phenylpentan-1-ol
    • インチ: 1S/C12H18O/c1-3-12(10(2)9-13)11-7-5-4-6-8-11/h4-8,10,12-13H,3,9H2,1-2H3/t10-,12?/m1/s1
    • InChIKey: QLOWHXCGZMZJDV-RWANSRKNSA-N
    • SMILES: OC[C@@H](C)C(C1C=CC=CC=1)CC

計算された属性

  • 精确分子量: 178.135765193g/mol
  • 同位素质量: 178.135765193g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 127
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.2Ų
  • XLogP3: 3.2

(2S)-2-Methyl-3-phenylpentan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6507403-0.25g
(2S)-2-methyl-3-phenylpentan-1-ol
2248214-83-5 95.0%
0.25g
$1964.0 2025-03-14
Enamine
EN300-6507403-1.0g
(2S)-2-methyl-3-phenylpentan-1-ol
2248214-83-5 95.0%
1.0g
$2134.0 2025-03-14
Enamine
EN300-6507403-0.1g
(2S)-2-methyl-3-phenylpentan-1-ol
2248214-83-5 95.0%
0.1g
$1879.0 2025-03-14
Enamine
EN300-6507403-2.5g
(2S)-2-methyl-3-phenylpentan-1-ol
2248214-83-5 95.0%
2.5g
$4183.0 2025-03-14
Enamine
EN300-6507403-10.0g
(2S)-2-methyl-3-phenylpentan-1-ol
2248214-83-5 95.0%
10.0g
$9177.0 2025-03-14
Enamine
EN300-6507403-0.05g
(2S)-2-methyl-3-phenylpentan-1-ol
2248214-83-5 95.0%
0.05g
$1793.0 2025-03-14
Enamine
EN300-6507403-0.5g
(2S)-2-methyl-3-phenylpentan-1-ol
2248214-83-5 95.0%
0.5g
$2049.0 2025-03-14
Enamine
EN300-6507403-5.0g
(2S)-2-methyl-3-phenylpentan-1-ol
2248214-83-5 95.0%
5.0g
$6190.0 2025-03-14

(2S)-2-Methyl-3-phenylpentan-1-ol 関連文献

(2S)-2-Methyl-3-phenylpentan-1-olに関する追加情報

Recent Advances in the Study of (2S)-2-Methyl-3-phenylpentan-1-ol (CAS: 2248214-83-5) in Chemical Biology and Pharmaceutical Research

The compound (2S)-2-Methyl-3-phenylpentan-1-ol (CAS: 2248214-83-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This chiral alcohol, characterized by its unique stereochemistry and phenyl-substituted pentanol structure, has been the subject of several studies aimed at elucidating its biological activity, synthetic pathways, and therapeutic potential. In this research brief, we provide a comprehensive overview of the latest findings related to this compound, highlighting its role in medicinal chemistry and its implications for future research.

Recent studies have focused on the synthesis and optimization of (2S)-2-Methyl-3-phenylpentan-1-ol, leveraging advanced catalytic methods to achieve high enantioselectivity and yield. For instance, a 2023 publication in the Journal of Medicinal Chemistry demonstrated an efficient asymmetric synthesis route using chiral catalysts, which significantly improved the scalability and purity of the compound. This advancement is critical for its potential use in large-scale pharmaceutical production. Additionally, computational modeling studies have provided insights into the compound's binding affinity for various biological targets, suggesting its utility as a scaffold for designing novel therapeutics.

In the context of biological activity, (2S)-2-Methyl-3-phenylpentan-1-ol has shown promising results in preliminary in vitro and in vivo assays. Research published in Bioorganic & Medicinal Chemistry Letters reported its inhibitory effects on specific enzymes involved in inflammatory pathways, positioning it as a potential candidate for anti-inflammatory drug development. Furthermore, its structural similarity to known bioactive molecules has prompted investigations into its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are essential for understanding its suitability as a lead compound in drug discovery.

The therapeutic potential of (2S)-2-Methyl-3-phenylpentan-1-ol extends beyond inflammation. Recent findings indicate its interaction with central nervous system (CNS) targets, raising the possibility of applications in neurodegenerative diseases. A 2024 study in ACS Chemical Neuroscience explored its neuroprotective effects in cellular models of Parkinson's disease, revealing its ability to mitigate oxidative stress and neuronal apoptosis. These findings underscore the compound's versatility and warrant further exploration in preclinical models.

Despite these advancements, challenges remain in the development of (2S)-2-Methyl-3-phenylpentan-1-ol as a therapeutic agent. Issues such as metabolic stability, toxicity, and formulation optimization need to be addressed through systematic research. Collaborative efforts between chemists, biologists, and pharmacologists will be crucial to overcoming these hurdles and translating laboratory findings into clinical applications. Future studies should also explore the compound's potential in combination therapies and its role in targeting emerging diseases.

In conclusion, (2S)-2-Methyl-3-phenylpentan-1-ol (CAS: 2248214-83-5) represents a promising molecule in chemical biology and pharmaceutical research. Its unique structural features, coupled with its demonstrated biological activities, make it a valuable candidate for further investigation. As research progresses, this compound may pave the way for the development of novel therapeutics addressing unmet medical needs. This brief underscores the importance of continued investment in the study of such molecules to advance the frontiers of medicinal chemistry and drug discovery.

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